5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4/c1-11(2,3)8-4-9(12(13,14)15)19-10(18-8)7(5-16)6-17-19/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYKYJRSGHEVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves a multi-step process. One common starting material is 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. The synthetic route includes:
Activation of the C–O bond: This is achieved using PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), which facilitates the subsequent addition of amine or thiol groups.
Suzuki–Miyaura cross-coupling: This reaction is used to introduce various aryl and heteroaryl groups at the C-3 position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-5 position.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for modifying the compound by introducing various aryl groups.
Common Reagents and Conditions
PyBroP: Used for activating the C–O bond.
Boronic Acids: Employed in the Suzuki–Miyaura cross-coupling reaction.
Major Products
The major products formed from these reactions include various 3,5-disubstituted derivatives of the original compound, which can exhibit enhanced pharmacological properties .
Scientific Research Applications
5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Pharmacology: The compound is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly kinase inhibitors.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents at the C-3 and C-5 positions.
Pyrazolo[1,5-a]pyrimidin-5-ones: These compounds lack the trifluoromethyl group, which can affect their stability and pharmacological properties.
Uniqueness
The presence of the trifluoromethyl group in 5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
